molecular formula C8H8N2O7S B14747225 Ethyl 2,4-dinitrobenzenesulfonate CAS No. 3183-89-9

Ethyl 2,4-dinitrobenzenesulfonate

Cat. No.: B14747225
CAS No.: 3183-89-9
M. Wt: 276.23 g/mol
InChI Key: OXYBWFDZZUOBPR-UHFFFAOYSA-N
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Description

Ethyl 2,4-dinitrobenzenesulfonate is a sulfonate ester derived from 2,4-dinitrobenzenesulfonic acid, where the sulfonic acid group is esterified with an ethyl moiety. It is widely utilized in organic synthesis, particularly in nucleophilic substitution reactions due to the electron-withdrawing nitro groups, which activate the sulfonate leaving group. Its applications span fluorescence probes, bioconjugation chemistry, and nonlinear optical (NLO) materials .

Properties

CAS No.

3183-89-9

Molecular Formula

C8H8N2O7S

Molecular Weight

276.23 g/mol

IUPAC Name

ethyl 2,4-dinitrobenzenesulfonate

InChI

InChI=1S/C8H8N2O7S/c1-2-17-18(15,16)8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3

InChI Key

OXYBWFDZZUOBPR-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dinitrobenzenesulfonate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzenesulfonate to introduce nitro groups at the 2 and 4 positions of the benzene ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time. The final product is purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dinitrobenzenesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The nitro groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding sulfonic acid and ethanol.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a catalyst.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Major Products

    Substitution: Products vary depending on the substituent introduced.

    Reduction: The major product is 2,4-diaminobenzenesulfonate.

    Hydrolysis: The products are 2,4-dinitrobenzenesulfonic acid and ethanol.

Scientific Research Applications

Ethyl 2,4-dinitrobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe for studying enzyme activities and protein interactions.

    Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dinitrobenzenesulfonate involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. This compound can also act as an electrophile, reacting with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Structural and Functional Differences

The properties of 2,4-dinitrobenzenesulfonate derivatives vary significantly based on the counterion or substituent attached to the sulfonate group. Key analogues include:

Compound Key Features
Ethyl 2,4-dinitrobenzenesulfonate Ethyl ester; moderate solubility in organic solvents; used in bioconjugation .
Sodium 2,4-dinitrobenzenesulfonate Ionic sodium salt; high water solubility; used in amine derivatization and analytical chemistry .
Phenyl 2,4-dinitrobenzenesulfonate Phenyl ester; high reactivity with thiols/amines; superior yield (86% vs. 45.6% for ethyl analogues) .
DSDNS (Stilbazolium salt) Organic cation paired with sulfonate; enhances NLO properties; used in crystal growth for optical devices .
6-(Benzimidazole)-2-naphthalenol derivative –NO₂ and –OR groups; optimized for thiophenol detection and bioimaging .

Physicochemical Properties

Property Ethyl Ester Sodium Salt Phenyl Ester DSDNS
Solubility Organic solvents Water, methanol Organic solvents Polar aprotic solvents
Thermal Stability Moderate High Moderate High (crystalline)
Optical Properties Limited NLO response N/A N/A High NLO efficiency
Reactivity Moderate leaving group Amine derivatization Fast thiol/amine reactions N/A

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